1-(2-Fluorovinyl)naphthalene

Description

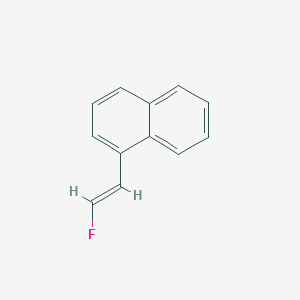

1-(2-Fluorovinyl)naphthalene is a fluorinated naphthalene derivative characterized by a vinyl group substituted with a fluorine atom at the 2-position of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons, where the fluorine atom introduces unique electronic and steric effects. Fluorinated aromatic compounds are of significant interest in materials science, pharmaceuticals, and organic synthesis due to their enhanced stability, bioavailability, and reactivity compared to non-fluorinated analogs .

These methods highlight the challenges in introducing fluorine into vinyl-naphthalene systems, requiring precise conditions to achieve stability and selectivity.

Properties

Molecular Formula |

C12H9F |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

1-[(E)-2-fluoroethenyl]naphthalene |

InChI |

InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ |

InChI Key |

GRIXOBHPFFEMLW-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of vinyl precursors using reagents such as HF-pyridine complex . Another approach includes the use of diazonium salts derived from naphthylamine, followed by fluorination with fluoroboric acid .

Industrial Production Methods: Industrial production methods for 1-(2-Fluorovinyl)naphthalene often involve scalable reactions that can be carried out under mild conditions. For example, the use of HF-pyridine complex allows for the fluorination of enones at room temperature, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorovinyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorovinyl group can be replaced by other substituents.

Oxidation and Reduction: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alkanes.

Common Reagents and Conditions:

Fluorination: HF-pyridine complex is commonly used for introducing fluorine atoms.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing vinyl groups.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted naphthalenes can be formed.

Oxidation Products: Aldehydes and carboxylic acids are common oxidation products.

Reduction Products: Alkanes are typically formed through reduction reactions.

Scientific Research Applications

1-(2-Fluorovinyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorovinyl)naphthalene involves its interaction with various molecular targets. The fluorovinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key physical and chemical properties of 1-(2-Fluorovinyl)naphthalene with related halogenated and substituted naphthalenes:

Key Observations:

- Fluorine vs. However, brominated derivatives (e.g., 1-(Bromomethyl)naphthalene) exhibit higher molecular weights and melting points due to stronger van der Waals interactions .

- Vinyl vs. Alkyl Substituents: The fluorovinyl group in this compound introduces conjugation, likely reducing thermal stability compared to alkyl-substituted derivatives like 2-(1,1-Difluoroethyl)naphthalene .

- Aromatic vs. Aliphatic Halogenation: Nitrophenyl derivatives (e.g., 1-(2-Nitrophenyl)naphthalene) show distinct electronic effects, with nitro groups deactivating the aromatic ring, reducing reactivity in electrophilic substitutions .

Toxicological and Environmental Considerations

While toxicological data for this compound are unavailable, insights can be drawn from related compounds:

- Methylnaphthalenes: 1-Methylnaphthalene and 2-methylnaphthalene exhibit moderate toxicity (oral LD₅₀ in rats: ~1,200 mg/kg), primarily affecting the respiratory and hepatic systems .

- Fluorinated Analogs: Fluorine's low polarizability often reduces bioaccumulation compared to chlorinated or brominated compounds, but this depends on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.